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molecular formula C14H13N3O5 B8557030 N-(2-hydroxy-4-nitrophenyl)-N'-(3-methoxyphenyl)urea CAS No. 88846-90-6

N-(2-hydroxy-4-nitrophenyl)-N'-(3-methoxyphenyl)urea

Cat. No. B8557030
M. Wt: 303.27 g/mol
InChI Key: QZOTURNBPCCOPX-UHFFFAOYSA-N
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Patent
US06211373B1

Procedure details

N-(2-Hydroxy-4-nitrophenyl)-N′-(3-methoxyphenyl)urea was prepared from 2-hydroxy 4-nitro aniline (154 mg, 1.0 mmol) and 3-methoxy phenyl isocyanate (1.0 mmol) according to the procedure in General Method B. The product was purified by dilution with methylene chloride and precipitation with hexanes. Filtering afforded the title compound (140 mg, 46%). EI-MS m/z 302 (M−H)−
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:12][O:13][C:14]1[CH:15]=[C:16]([N:20]=[C:21]=[O:22])[CH:17]=[CH:18][CH:19]=1>>[OH:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH:4][C:21]([NH:20][C:16]1[CH:17]=[CH:18][CH:19]=[C:14]([O:13][CH3:12])[CH:15]=1)=[O:22]

Inputs

Step One
Name
Quantity
154 mg
Type
reactant
Smiles
OC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1 mmol
Type
reactant
Smiles
COC=1C=C(C=CC1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by dilution with methylene chloride and precipitation with hexanes
FILTRATION
Type
FILTRATION
Details
Filtering

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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